molecular formula C14H10ClNS B594403 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS No. 1355248-24-6

2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Cat. No. B594403
CAS RN: 1355248-24-6
M. Wt: 259.751
InChI Key: BHUUFGGLULTLCT-UHFFFAOYSA-N
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Description

“2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” is a chemical compound with the CAS Number: 1002557-03-0 . It has a molecular weight of 183.66 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” is 1S/C8H6ClNS/c1-11-7-3-2-6 (5-10)8 (9)4-7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 183.66 .

Scientific Research Applications

Molecular Structure and Interactions

  • Crystallographic Analysis

    The structural analysis of related compounds like 3-Methylsulfinyl-2-phenyl-1-benzofuran and 5-Iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran reveals intricate molecular interactions and geometries. These studies emphasize the role of aromatic π–π interactions and intermolecular C—H⋯O interactions in stabilizing crystal structures (Choi et al., 2008) (Choi et al., 2008).

  • Photoinduced Intramolecular Charge Transfer

    Research on N-aryl-substituted trans-4-aminostilbenes, which share structural features with 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile, highlights the critical role of substituents in the photochemical behavior of these compounds. This insight is pivotal for designing materials with specific photoresponsive properties (Yang et al., 2004).

Chemical Reactions and Synthesis

  • Chemical Modification and Reactivity

    The study on the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones offers a glimpse into the reactivity of compounds containing similar functional groups as 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile. These insights are crucial for synthetic chemistry applications, where understanding the reactivity of such compounds can lead to the development of new materials or pharmaceuticals (Collins et al., 2000).

  • Synthesis and Structure Elucidation

    The creation of complex molecules like a tridentate NNN ligand and its cobalt(II) complex from compounds structurally related to 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile underscores the compound's potential as a precursor in synthesizing complex molecular structures. These structures have applications ranging from material science to biological systems (Bera et al., 2021).

Biological and Pharmacological Applications

  • Antitumor Activity and DNA Binding Property: Compounds structurally related to 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile have shown potential antitumor activity and the ability to intercalate with DNA. This opens up possibilities for the compound's derivatives to be explored in oncological research and drug design (Bera et al., 2021).

Safety and Hazards

The safety information and hazards associated with “2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” are not available in the current resources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

properties

IUPAC Name

2-chloro-4-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUFGGLULTLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742822
Record name 3-Chloro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355248-24-6
Record name [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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